2,6-Difluoroaniline
Overview
Description
2,6-Difluoroaniline is an aromatic compound that is a derivative of aniline where two hydrogen atoms in the benzene ring are replaced by fluorine atoms at the 2nd and 6th positions. This compound is of interest due to its potential applications in various fields, including as a precursor for the synthesis of insecticides and other chemicals.
Synthesis Analysis
The synthesis of 2,6-difluoroaniline has been achieved through a multi-step process starting from 2,6-dichlorobenzonitrile. The process involves a halogen exchange to obtain 2,6-difluorobenzonitrile, followed by partial hydrolysis to form 2,6-difluorobenzamide, and finally conversion to 2,6-difluoroaniline using the Hofmann reaction. The overall yield of this process is reported to be between 55-60% . Another study optimized the synthesis process using 2,6-Dichloro-cyanobenzene, achieving a yield of up to 68.5% for 2,6-difluoroaniline under the best process conditions .
Molecular Structure Analysis
Although the provided papers do not directly discuss the molecular structure of 2,6-difluoroaniline, insights can be drawn from the study of a related compound, 2,6-difluoroanisole. The geometric structure and conformation of 2,6-difluoroanisole were determined using gas electron diffraction and quantum chemical calculations. The study found a near-perpendicular orientation of the O–CH3 bond and a very flat potential function for internal rotation around the C–O bond, indicating that fluorination significantly affects the conformation of the molecule .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2,6-difluoroaniline, such as halogen exchange, hydrolysis, and the Hofmann rearrangement, are crucial for the transformation of the starting materials into the desired product. The Hofmann rearrangement, in particular, is a key step in converting 2,6-difluorobenzamide to 2,6-difluoroaniline .
Physical and Chemical Properties Analysis
The physical properties of an intermediate in the synthesis of 2,6-difluoroaniline, 2,6-difluorobenzamide, have been characterized, with a melting point of 145.4–145.6 °C. The product structure was confirmed by IR spectrometry and 1H NMR spectrometry . The chemical properties of 2,6-difluoroaniline, such as reactivity and stability, can be inferred from its structure and the presence of electron-withdrawing fluorine atoms, which would affect its electronic properties and reactivity patterns.
Scientific Research Applications
1. Spectroscopic Properties and Reactivity
Kose, Bardak, and Atac (2019) investigated the spectroscopic features and reactive nature of 2,6-difluoroaniline (2,6-DFA), focusing on its spectral properties and reactivity characteristics. They used Density Functional Theory (DFT) calculations to obtain spectral properties and to define reactivity characteristics like Fukui descriptor and electrostatic potential. Their study highlighted that the fluorine substitution does not significantly alter the amide group reactivity, making difluoroanilines compatible in terms of reactivity. They also explored the nonlinear optical properties of 2,6-DFA, suggesting its potential for multidisciplinary studies in this area (Kose, Bardak, & Atac, 2019).
2. Oxidation to Nitroso-Compounds
Nunno, Florio, and Todesco (1970) demonstrated that 2,6-difluoroaniline can be oxidized by peroxybenzoic acid in chloroform to form corresponding nitroso-compounds. This study shows the chemical versatility of 2,6-difluoroaniline in forming diverse compounds (Nunno, Florio, & Todesco, 1970).
3. Synthesis Technology for Insecticides
Guo-lan (2008) focused on optimizing the synthesis technology of 2,6-difluoroaniline for high-efficient insecticide production. The study detailed the best process conditions for fluoridation, hydrolysis, and Hofmann rearrangement reactions, contributing to the industrial synthesis of 2,6-difluoroaniline (Guo-lan, 2008).
4. Quantum Chemical Computational Studies
Antony Selvam et al. (2020) conducted quantum chemical computational studies on 2,4-difluoroaniline, closely related to 2,6-difluoroaniline, using the Density Functional Theory (DFT) method. They analyzed properties like hyperpolarizability and frontier molecular orbitals, indicating the compound's stability and potential for nonlinear optical (NLO) applications. This research provides insights into the electronic properties of difluoroaniline derivatives (Antony Selvam et al., 2020).
5. Preparation Methods
Pews and Gall (1991) described the preparation of 2,6-difluoroaniline from 1,3,5-trichlorobenzene, demonstrating a method involving dichlorination and nitrated mixtures to yield difluoroaniline. This study contributes to the understanding of synthesis routes for 2,6-difluoroaniline (Pews & Gall, 1991).
Safety And Hazards
2,6-Difluoroaniline is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2,6-difluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2N/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUZJBKKYBQIBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073350 | |
Record name | 2,6-Difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2073350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoroaniline | |
CAS RN |
5509-65-9 | |
Record name | 2,6-Difluoroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5509-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Difluoroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005509659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5509-65-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127234 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 2,6-difluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,6-Difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2073350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-difluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.412 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,6-DIFLUOROANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/943G3H8895 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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